An In-depth Technical Guide to the Spectroscopic Data of Phenylacetaldehyde Dimethyl Acetal
An In-depth Technical Guide to the Spectroscopic Data of Phenylacetaldehyde Dimethyl Acetal
Prepared by: Gemini, Senior Application Scientist
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA), also known by synonyms such as (2,2-Dimethoxyethyl)benzene, is a pivotal compound in the fragrance and flavor industries.[1] Valued for its powerful, green, and floral-stem-like aroma, it offers a stable alternative to its parent aldehyde, phenylacetaldehyde, which is prone to oxidation and polymerization.[2][3] This superior chemical stability, imparted by the acetal functional group, makes PADMA an indispensable ingredient in fine fragrances, where longevity and consistency are paramount.[2]
This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of Phenylacetaldehyde dimethyl acetal. As researchers and drug development professionals, understanding the spectroscopic signature of a molecule is fundamental for quality control, structural verification, and impurity profiling. We will explore ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for the experimental design and interpretation.
Molecular Structure Overview
The structural integrity of PADMA is the foundation of its characteristic properties. A comprehensive spectroscopic analysis must correlate directly with its molecular framework.
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Chemical Formula: C₁₀H₁₄O₂[4]
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Molecular Weight: 166.22 g/mol [4]
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CAS Number: 101-48-4[4]
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Structure: An aliphatic-aromatic compound featuring a phenyl group attached to an ethane backbone, which is terminated by an acetal functional group consisting of two methoxy (-OCH₃) groups.
The key to its analysis lies in unambiguously identifying the signals corresponding to the monosubstituted benzene ring, the benzylic methylene (-CH₂-) group, the acetal methine (-CH) group, and the two equivalent methoxy groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Expertise & Rationale: Experimental Choices
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is an excellent choice for PADMA due to the compound's non-polar nature, ensuring good solubility. Furthermore, CDCl₃ has a single, well-defined residual solvent peak at 7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its 12 equivalent protons give a single, sharp resonance upfield of most organic signals, preventing spectral overlap.[5]
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh approximately 10-20 mg of Phenylacetaldehyde dimethyl acetal and dissolve it in ~0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.
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Instrument Setup: Place the sample in the NMR spectrometer. Allow at least five minutes for the sample to thermally equilibrate inside the magnet.[3]
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Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, ensuring sharp, symmetrical peaks.[3]
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Acquisition Parameters:
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Pulse Angle: Set to 30-45 degrees to allow for faster repetition without saturating the signals.
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Relaxation Delay (d1): Set to at least 5 seconds. This is crucial to ensure all protons, especially those in the aromatic ring, have fully relaxed back to their equilibrium state before the next pulse. Incomplete relaxation is a common source of error in quantitative measurements.
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Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all distinct signals.
Data Interpretation and Summary
The ¹H NMR spectrum of PADMA shows four distinct signals, perfectly corresponding to the four unique proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Chemical Shift |
| Aromatic Protons (C₆H ₅) | ~7.20 - 7.30 | Multiplet (m) | 5H | Protons are attached to an sp² hybridized carbon in an aromatic system, resulting in significant deshielding due to the ring current effect. |
| Acetal Proton (-CH (OCH₃)₂) | ~4.53 | Triplet (t) | 1H | This proton is attached to a carbon bonded to two electronegative oxygen atoms, causing strong deshielding and a downfield shift. It appears as a triplet due to coupling with the adjacent two methylene protons. |
| Methoxy Protons (-OCH ₃) | ~3.32 | Singlet (s) | 6H | The six protons of the two methoxy groups are chemically equivalent. They are deshielded by the adjacent oxygen atom. The signal is a singlet as there are no adjacent protons to couple with. |
| Methylene Protons (-CH ₂-Ph) | ~2.90 | Doublet (d) | 2H | These benzylic protons are deshielded by the adjacent phenyl ring. The signal is split into a doublet by the single neighboring acetal proton. |
Data sourced from ChemicalBook.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making it an excellent tool for identifying functional groups.
Expertise & Rationale: Experimental Choices
The same sample prepared for ¹H NMR can be used for ¹³C NMR. The key experimental choice is the use of proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies corresponding to proton resonances. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies the spectrum immensely and provides a clear count of the non-equivalent carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample: Use the same sample prepared for the ¹H NMR experiment.
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Instrument Setup: Tune the probe to the correct frequency for ¹³C nuclei.
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Acquisition Parameters:
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Mode: Acquire the spectrum in a proton-decoupled mode.
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Relaxation Delay (d1): Use a 2-5 second delay. Quaternary carbons (like C1 of the phenyl ring) have longer relaxation times and may appear weaker.
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Number of Scans: Acquire a larger number of scans (e.g., 256 or more) compared to ¹H NMR, as the ¹³C isotope has a low natural abundance (~1.1%).
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Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation and Summary
PADMA has six chemically distinct carbon environments, which would result in six signals in the proton-decoupled ¹³C NMR spectrum. While an experimental spectrum with explicit peak assignments was not available in the referenced databases, the chemical shifts can be reliably predicted based on established correlation data.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Predicted Shift |
| Aromatic C1 (quaternary) | 135 - 140 | The ipso-carbon, attached to the alkyl chain, is typically found in this region of the aromatic spectrum. |
| Aromatic C2, C3, C4 | 125 - 130 | These sp² hybridized carbons of the benzene ring resonate in the characteristic aromatic region.[6] |
| Acetal Carbon (-C H(OCH₃)₂) | 100 - 105 | The acetal carbon is bonded to two electronegative oxygen atoms, causing a significant downfield shift into a very characteristic region. |
| Methoxy Carbons (-OC H₃) | 52 - 56 | These sp³ carbons are directly attached to an oxygen atom, placing them in the typical range for ether or alcohol carbons. |
| Methylene Carbon (-C H₂-Ph) | 40 - 45 | This benzylic sp³ carbon is shifted slightly downfield due to the proximity of the aromatic ring. |
Predicted chemical shift ranges are based on standard ¹³C NMR correlation tables.[6]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent technique for identifying the presence of specific functional groups.
Expertise & Rationale: Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a liquid sample like PADMA. It requires minimal sample preparation—just a single drop placed on the ATR crystal—and is fast and reproducible. The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide) and reflects internally. An evanescent wave penetrates a small distance beyond the crystal surface and can be absorbed by the sample in contact with it, generating the spectrum.
Experimental Protocol: ATR-IR Spectroscopy
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Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the ambient air. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
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Sample Application: Place one or two drops of neat Phenylacetaldehyde dimethyl acetal directly onto the center of the ATR crystal, ensuring it is fully covered.
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Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Data Interpretation and Summary
The IR spectrum of PADMA is characterized by the absence of a strong carbonyl (C=O) stretch (which would be prominent in its parent aldehyde at ~1724 cm⁻¹) and the presence of strong C-O stretching bands characteristic of the acetal group.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3030 | Aromatic C-H Stretch | Medium | The absorption above 3000 cm⁻¹ is a hallmark of C-H bonds on sp² hybridized carbons, confirming the presence of the phenyl ring.[7] |
| 2950 - 2850 | Aliphatic C-H Stretch | Strong | These strong absorptions are due to the C-H stretching vibrations of the methylene (-CH₂-) and methoxy (-CH₃) groups.[7] |
| 1498, 1602 | Aromatic C=C Stretch | Medium | These peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.[7] |
| 1190 - 1050 | C-O Stretch (Acetal) | Strong | This region contains multiple strong bands that are highly characteristic of the C-O-C-O-C acetal linkage. This is a key diagnostic feature confirming the functional group. |
| 860 - 680 | Aromatic C-H Bend | Strong | Strong absorptions in this region correspond to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring. |
Peak positions for C-H and C=C stretches are informed by data for the parent aldehyde, phenylacetaldehyde.[7]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For PADMA, Electron Ionization (EI) coupled with Gas Chromatography (GC) is the ideal method for analysis, as it is a volatile and thermally stable compound.
Expertise & Rationale: Experimental Choices
In GC-MS, the sample is first vaporized and separated from other components on a GC column. As the pure compound elutes from the column, it enters the ion source of the mass spectrometer. EI is a hard ionization technique that uses a high-energy electron beam (~70 eV) to knock an electron from the molecule, creating a high-energy molecular ion (M⁺•). This ion is unstable and undergoes predictable fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which is invaluable for structural confirmation and library matching.
Experimental Protocol: GC-MS
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Sample Preparation: Prepare a dilute solution of Phenylacetaldehyde dimethyl acetal (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Parameters:
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Injector: Split/splitless injector at 250 °C.
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Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
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Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Parameters:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 450.
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Data Analysis: Identify the GC peak corresponding to PADMA. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.
Data Interpretation and Fragmentation Analysis
The EI mass spectrum provides a wealth of structural information. The molecular ion peak (M⁺•) is expected at m/z 166, corresponding to the molecular weight of the compound. The fragmentation pattern is dominated by cleavages that lead to stable carbocations or neutral losses.
| m/z | Relative Intensity | Proposed Fragment Structure | Fragmentation Step |
| 166 | Low | [C₁₀H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 135 | ~15% | [M - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. |
| 103 | ~9% | [C₇H₅O]⁺ | Further fragmentation of the m/z 135 ion. |
| 91 | ~20% | [C₇H₇]⁺ | Formation of the stable tropylium cation via cleavage of the C-C bond beta to the phenyl ring. |
| 75 | 100% (Base Peak) | [CH(OCH₃)₂]⁺ | Alpha-cleavage of the benzylic C-C bond, forming a highly stable, resonance-delocalized dioxolenium ion. This is the most favorable fragmentation pathway. |
| 47 | ~13% | [CH₃O=CH₂]⁺ | Further fragmentation of the m/z 75 ion. |
Fragmentation data sourced from PubChem.
Visualization: Proposed EI Fragmentation Pathway
Caption: Proposed EI fragmentation of PADMA.
Integrated Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. True analytical confidence is achieved when the data from multiple, orthogonal techniques converge to support a single, unambiguous structure. The power of this integrated approach lies in its self-validating system: the strengths of one technique compensate for the ambiguities of another.
Workflow for Structural Confirmation
Caption: Integrated workflow for structural elucidation.
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Mass Spectrometry establishes the molecular weight (166 g/mol ) and points to key structural motifs like the tropylium ion (m/z 91) and the characteristic acetal fragment (m/z 75).
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IR Spectroscopy authoritatively confirms the functional groups: it proves the presence of the aromatic ring and the C-O bonds of the acetal while, crucially, confirming the absence of the parent aldehyde's C=O bond.
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¹³C NMR confirms the carbon skeleton, showing the six unique carbon environments expected for the molecule's symmetry.
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¹H NMR provides the final, high-resolution picture, confirming the number of protons in each environment (integration) and their spatial relationships through spin-spin coupling (multiplicity), allowing for the complete assembly of the molecular puzzle.
Conclusion
The spectroscopic analysis of Phenylacetaldehyde dimethyl acetal serves as a textbook example of synergistic data interpretation. Each technique provides a unique and vital piece of information, and together, they form a self-validating framework that confirms the molecule's identity and purity with a high degree of confidence. For researchers in fragrance science and drug development, mastering the application and interpretation of these core spectroscopic methods is not merely a procedural skill but a fundamental pillar of scientific integrity and innovation.
References
-
The Good Scents Company. (n.d.). phenyl acetaldehyde dimethyl acetal. Retrieved January 24, 2026, from [Link]
-
Chem-Impex. (n.d.). Phenylacetaldehyde dimethyl acetal. Retrieved January 24, 2026, from [Link]
- ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde.
-
Scentspiracy. (n.d.). Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery. Retrieved January 24, 2026, from [Link]
- University of York. (2017). Quantitative NMR Spectroscopy.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. Retrieved January 24, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60995, Phenyl acetaldehyde dimethyl acetal. Retrieved January 24, 2026, from [Link]
-
Wiley-VCH GmbH. (n.d.). Phenylacetaldehyde dimethyl acetal. SpectraBase. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]
Sources
- 1. Phenylacetaldehyde dimethyl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 2. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 3. PHENYLACETALDEHYDE DIMETHYL ACETAL | 101-48-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. PHENYLACETALDEHYDE DIMETHYL ACETAL(101-48-4) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
